

ARN5187: A Dual Inhibitor of REV-ERBβ and Autophagy

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	ARN5187	
Cat. No.:	B12420299	Get Quote

A Technical Whitepaper on the Discovery, Chemical Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARN5187 is a novel small molecule that has emerged as a significant tool for cancer research. It functions as a dual inhibitor, targeting both the nuclear receptor REV-ERBβ and the cellular process of autophagy. This unique mechanism of action, distinct from conventional therapies, offers a promising new avenue for inducing cytotoxicity in cancer cells. This document provides a comprehensive overview of the discovery, chemical properties, and biological activities of ARN5187, intended to serve as a technical guide for researchers in the field of drug discovery and oncology.

Discovery and Development

The discovery of **ARN5187** stemmed from a compound screening initiative aimed at identifying novel agents with anticancer properties.[1] Researchers identified that while the autophagy inhibitor chloroquine had some cytotoxic effects, its efficacy was limited. A key finding was that the nuclear receptor REV-ERBβ plays a cytoprotective role when autophagy is blocked.[1][2] This led to the hypothesis that dual inhibition of both REV-ERBβ and autophagy could be a more effective strategy for inducing cancer cell death.[1][2]







ARN5187, chemically known as 4-[[[1-(2-fluorophenyl)cyclopentyl]amino]methyl]-2-[(4-methylpiperazin-1-yl)methyl]phenol, was identified as a hit compound from this screening.[3][4] It was found to be a lysosomotropic agent, similar to chloroquine, but with the added activity of being a REV-ERBβ ligand.[1][2]

Subsequent structure-activity relationship (SAR) studies were conducted to optimize the initial hit. These studies explored modifications to different parts of the **ARN5187** scaffold, leading to the identification of analogues with improved potency.[4] For instance, the combination of optimal chemical and structural features from these studies led to the development of compound 30, which demonstrated a 15-fold increase in both REV-ERBβ inhibitory and cytotoxic activities compared to the parent compound, **ARN5187**.[4] This work established the first class of dual inhibitors of REV-ERBβ and autophagy.[4]

Chemical Properties

ARN5187 is a cell-permeable piperazinylmethylphenol compound.[5] Its chemical and physical properties are summarized in the table below.



Property	Value	Reference
IUPAC Name	4-(((1-(2- Fluorophenyl)cyclopentyl)- amino)methyl)-2-((4- methylpiperazin-1- yl)methyl)phenol	[5]
Molecular Formula	C24H32FN3O	[5]
Molecular Weight	397.53 g/mol	[6]
CAS Number	1287451-26-6	[6]
Appearance	Off-white solid	[5]
Purity	≥98% by HPLC	[5]
Formulation	Available as a trihydrochloride salt (C24H32FN3O • 3HCl)	[5]
Storage	Store at -20°C, protect from light, hygroscopic	[5]
Cell Permeability	Yes	[5]

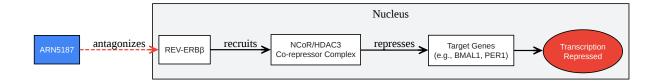
Mechanism of Action

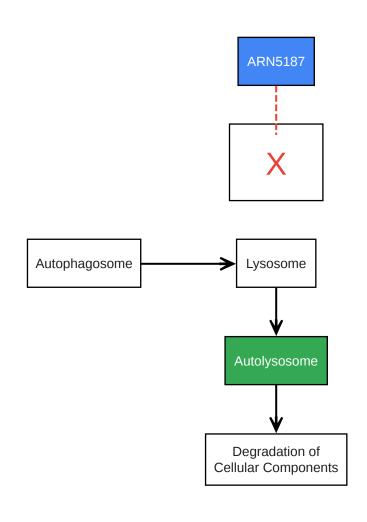
ARN5187 exerts its cytotoxic effects through a dual mechanism involving the inhibition of both REV-ERB\$\beta\$ and autophagy.

Inhibition of REV-ERBβ

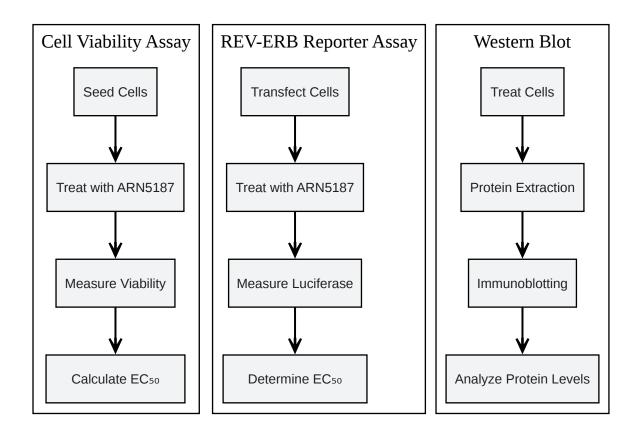
REV-ERBβ is a nuclear receptor that plays a role in regulating circadian rhythm and metabolism.[1][2][7] It functions as a transcriptional repressor.[7] **ARN5187** directly interacts with the ligand-binding domain (LBD) of REV-ERBβ, acting as an antagonist.[5] This antagonism relieves the REV-ERBβ-mediated transcriptional repression of its target genes, which include key components of the circadian clock machinery such as BMAL1 and PER1, as well as metabolic genes like PEPCK.[5][6][8]











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- To cite this document: BenchChem. [ARN5187: A Dual Inhibitor of REV-ERBβ and Autophagy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12420299#arn5187-discovery-and-chemical-properties]

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